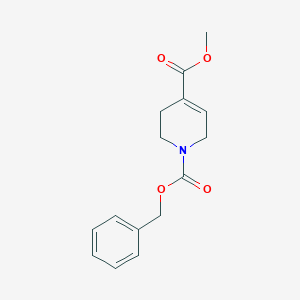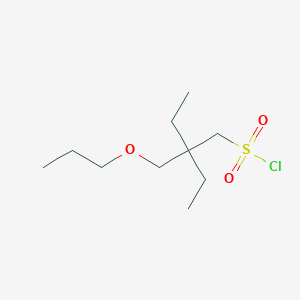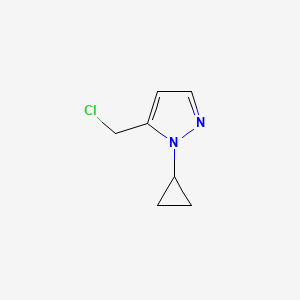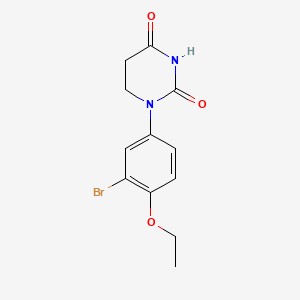
1-benzyl 4-methyl 3,6-dihydropyridine-1,4(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H17N. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse pharmacological properties
Métodos De Preparación
The synthesis of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate involves several steps. One common method includes the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with benzyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function .
Comparación Con Compuestos Similares
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: This compound shares a similar core structure but lacks the dicarboxylate groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, MPTP is used in research to model Parkinson’s disease.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound has a similar structure but includes a different substituent on the aromatic ring.
The uniqueness of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
1-O-benzyl 4-O-methyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 |
Clave InChI |
PBEWNZJEGNGCCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)


![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)

![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

